Enhanced H-Bonding vs. Non-Fluorinated Analog
7-Fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (target) exhibits an increased hydrogen bond acceptor (HBA) count of 4, compared to 3 for the non-fluorinated analog 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid [1][2]. This quantitative difference arises from the additional fluorine atom, which acts as a weak hydrogen bond acceptor. The higher HBA count can translate to improved aqueous solubility and potentially stronger interactions with biological targets.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 (computed by Cactvs 3.4.8.18) [1] |
| Comparator Or Baseline | 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: HBA = 3 [2] |
| Quantified Difference | Target has 1 additional HBA (33% increase relative to comparator) |
| Conditions | Computed chemical descriptor from 2D molecular structure (PubChem). |
Why This Matters
The higher HBA count directly influences solubility and target binding potential, making this compound more suitable for developing derivatives with improved pharmacokinetic profiles.
- [1] PubChem. 7-fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. PubChem CID 67236997. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1313042-71-5 View Source
- [2] PubChem. 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. PubChem CID 6497065. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/179993-05-6 View Source
